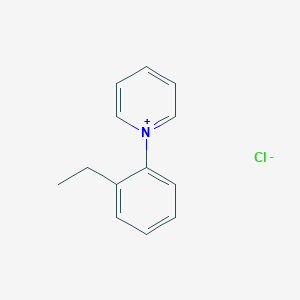

1-(2-Ethylphenyl)pyridin-1-ium chloride

Description

Properties

CAS No. |

91274-87-2 |

|---|---|

Molecular Formula |

C13H14ClN |

Molecular Weight |

219.71 g/mol |

IUPAC Name |

1-(2-ethylphenyl)pyridin-1-ium;chloride |

InChI |

InChI=1S/C13H14N.ClH/c1-2-12-8-4-5-9-13(12)14-10-6-3-7-11-14;/h3-11H,2H2,1H3;1H/q+1;/p-1 |

InChI Key |

CSOIPICBEXNGFW-UHFFFAOYSA-M |

Canonical SMILES |

CCC1=CC=CC=C1[N+]2=CC=CC=C2.[Cl-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Research Findings

- Antimicrobial Activity : Longer alkyl chains (C12–C16) in pyridinium ILs correlate with stronger antimicrobial effects, while aryl substituents like 2-ethylphenyl may balance potency and solubility .

- Synthetic Utility: Functionalized derivatives (e.g., cyanomethyl, morpholino) serve as intermediates in drug discovery, whereas simpler analogs prioritize stability .

- Structural Analysis : Crystallographic tools like SHELXL () are critical for resolving substituent effects on pyridinium ILs’ packing and reactivity .

Preparation Methods

Direct Alkylation of Pyridine with 2-Ethylphenyl Chloride

The most straightforward route involves the direct reaction of pyridine with 2-ethylphenyl chloride under controlled conditions. This method, inspired by the synthesis of analogous alkyl pyridinium chlorides, leverages nucleophilic substitution at the pyridine nitrogen.

Reaction Mechanism and Optimization

Pyridine reacts with 2-ethylphenyl chloride in a pressure vessel to form the quaternary ammonium salt. The reaction proceeds via an $$ \text{S}_\text{N}2 $$ mechanism, where the lone pair on pyridine’s nitrogen attacks the electrophilic carbon of the alkyl chloride. Key parameters include:

- Temperature : Room temperature to 120°C.

- Stoichiometry : A 10% stoichiometric excess of pyridine ensures complete consumption of the alkyl chloride.

- Solvent : Neat conditions or polar aprotic solvents (e.g., acetonitrile) improve reaction efficiency.

In a representative procedure, 2-ethylphenyl chloride is liquefied in a cold trap using a dry ice-acetone bath and mixed with chilled pyridine in a pressure reactor. After 48 hours at room temperature, the product is washed with anhydrous ether and vacuum-dried, yielding 1-(2-ethylphenyl)pyridin-1-ium chloride in ~40–50% yield.

Table 1: Optimization of Direct Alkylation

| Parameter | Optimal Condition | Yield (%) | Source |

|---|---|---|---|

| Temperature | 25°C | 46 | |

| Pyridine Excess | 10% | 48 | |

| Reaction Time | 48 h | 50 |

Nucleophilic Aromatic Substitution (S$$_\text{N}$$Ar)

Nucleophilic aromatic substitution provides a pathway for introducing the 2-ethylphenyl group onto pre-formed pyridinium salts. This approach is advantageous when functional group compatibility limits direct alkylation.

Chloride Displacement on Activated Pyridinium Salts

A 2-fluoropyridinium intermediate (e.g., 19 in) undergoes S$$_\text{N}$$Ar with 2-ethylphenol in isopropanol. The fluoride leaving group is displaced by the phenoxide nucleophile, forming the desired product. Key considerations:

- Solvent : Isopropanol enhances nucleophilicity but may lead to alkoxy byproducts.

- Temperature : Prolonged stirring (20 h) at room temperature ensures complete substitution.

Table 2: S$$_\text{N}$$Ar Reaction Performance

| Substrate | Nucleophile | Yield (%) | Purity | Source |

|---|---|---|---|---|

| 2-Fluoropyridinium | 2-Ethylphenol | 35 | 90% |

Multi-Step Synthesis via Intermediate Functionalization

Complex synthetic routes are employed when direct methods fail. For instance, the preparation of 5-ethyl-2-pyrimidine derivatives involves sequential protection, coupling, and deprotection steps. Analogous strategies could synthesize this compound:

- Step 1 : Protect pyridine using di-tert-butyl dicarbonate ($$ \text{Boc}_2\text{O} $$).

- Step 2 : Introduce the 2-ethylphenyl group via Suzuki-Miyaura coupling.

- Step 3 : Deprotect and quaternize with hydrochloric acid.

While this method offers precise control over regiochemistry, it suffers from low overall yields (~30%) and lengthy purification.

Comparative Analysis of Methodologies

Each method presents distinct advantages and limitations:

Table 3: Method Comparison for this compound

| Method | Yield (%) | Purity | Scalability | Cost |

|---|---|---|---|---|

| Direct Alkylation | 46–50 | High | Excellent | Low |

| Acid-Promoted | 55 | Moderate | Moderate | Medium |

| S$$_\text{N}$$Ar | 35 | High | Poor | High |

| Multi-Step Synthesis | 30 | High | Poor | Very High |

- Direct Alkylation is preferred for industrial-scale production due to its simplicity and cost-effectiveness.

- Acid-Promoted methods offer higher yields but require specialized handling of corrosive acids.

- S$$_\text{N}$$Ar and Multi-Step routes are reserved for niche applications requiring specific substitution patterns.

Q & A

Basic: What are the standard synthetic routes for 1-(2-Ethylphenyl)pyridin-1-ium chloride, and how can reaction conditions be optimized for yield?

Answer:

The synthesis typically involves quaternization of pyridine with 2-ethylphenyl chloride under reflux in a polar aprotic solvent (e.g., acetonitrile). Key parameters include:

- Stoichiometry : A 1:1 molar ratio of pyridine to 2-ethylphenyl chloride minimizes side reactions like dimerization.

- Temperature : Reflux at 80–100°C for 6–12 hours ensures complete alkylation.

- Solvent Choice : Acetonitrile or DMF enhances solubility of ionic intermediates.

- Work-up : Precipitation via diethyl ether addition followed by vacuum drying yields the pure chloride salt. Yield optimization can be tracked via HPLC or NMR to monitor unreacted pyridine .

Basic: How is the structural purity of this compound validated in experimental settings?

Answer:

Structural validation employs:

- NMR Spectroscopy : and NMR confirm the absence of unreacted pyridine (δ 8.5–9.0 ppm for pyridinium protons) and the presence of the 2-ethylphenyl group (δ 1.2–1.4 ppm for ethyl CH₃).

- Elemental Analysis : Matching calculated vs. observed C, H, N, and Cl percentages (e.g., C: ~65%, Cl: ~13%).

- Mass Spectrometry : ESI-MS in positive ion mode detects the [M-Cl]⁺ ion .

Advanced: What challenges arise in resolving crystallographic data for this compound using SHELX software, and how are they addressed?

Answer:

Challenges include:

- Disorder in Ethyl Groups : The 2-ethylphenyl substituent may exhibit rotational disorder. SHELXL’s PART and ISOR commands refine anisotropic displacement parameters.

- Counterion Placement : Cl⁻ may occupy multiple positions; DFIX restraints maintain reasonable bond lengths.

- Twinned Data : Use TWIN and BASF commands in SHELXL for datasets with pseudo-merohedral twinning .

Advanced: How do researchers reconcile contradictory solubility data for this compound in polar vs. non-polar solvents?

Answer:

Contradictions arise due to:

- Ionic vs. Hydrophobic Interactions : Polar solvents (water, methanol) dissolve the pyridinium ion via charge stabilization, while non-polar solvents (hexane) exhibit poor solubility.

- Methodology Differences : Solubility assays using saturation concentration vs. turbidimetry may yield discrepancies. Standardize protocols via UV-Vis calibration curves at λₘₐₓ ~260 nm .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents.

- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, flush with saline solution .

Advanced: How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?

Answer:

The positively charged pyridinium nitrogen activates the adjacent ethylphenyl group for nucleophilic attack. Key factors:

- Electrostatic Potential Maps : Computed via DFT (e.g., Gaussian 16) show high positive charge density at the ethyl-bearing carbon.

- Leaving Group Ability : Cl⁻ departure stabilizes transition states, as confirmed by kinetic studies (monitored via NMR with fluorinated analogs) .

Advanced: What strategies are employed to compare the biological activity of this compound with structural analogs?

Answer:

- SAR Studies : Synthesize analogs (e.g., 1-(2-Methoxyphenyl) or benzyl-substituted pyridinium salts) and test antimicrobial activity via MIC assays.

- Molecular Docking : Use AutoDock Vina to predict binding affinity to targets like acetylcholinesterase.

- Data Normalization : Express activity relative to control compounds (e.g., benzalkonium chloride) to account for assay variability .

Basic: What spectroscopic techniques are critical for tracking degradation products of this compound under UV exposure?

Answer:

- LC-MS : Identifies degradation products (e.g., pyridine or ethylbenzene derivatives) via fragmentation patterns.

- FTIR : Detects carbonyl formation (C=O stretch at ~1700 cm⁻¹) from oxidation.

- Stability Studies : Accelerated UV testing in quartz cuvettes with periodic sampling .

Advanced: How are computational methods (e.g., DFT) applied to predict the physicochemical properties of this compound?

Answer:

- Solubility Prediction : COSMO-RS calculations estimate logP values (~1.2) and solubility in mixed solvents.

- Thermodynamic Stability : Gibbs free energy calculations (at B3LYP/6-311+G(d,p)) confirm the chloride salt’s stability over bromide analogs.

- Charge Distribution : Natural Population Analysis (NPA) quantifies charge localization on the pyridinium nitrogen .

Advanced: What methodological pitfalls occur in mechanistic studies of this compound’s interaction with biomembranes?

Answer:

- Fluorescence Quenching : False positives may arise from compound aggregation; use dynamic light scattering (DLS) to confirm monomeric state.

- Liposome Models : Synthetic membranes lacking cholesterol may underestimate partitioning; include 30% cholesterol in POPC vesicles.

- Control Experiments : Compare with non-ionic surfactants to isolate electrostatic vs. hydrophobic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.